1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
Description
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a structurally complex molecule featuring:
- A 4-methoxybenzo[d]thiazole moiety linked to a piperazine ring.
- A 4-methoxyphenylsulfonyl group attached to an ethanone backbone.
The methoxy substituents likely enhance solubility and modulate electronic properties, influencing receptor binding and metabolic stability.
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-15-6-8-16(9-7-15)31(26,27)14-19(25)23-10-12-24(13-11-23)21-22-20-17(29-2)4-3-5-18(20)30-21/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYICGZZZVPDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a complex organic compound notable for its potential biological activities. This compound features a benzo[d]thiazole moiety, a piperazine ring, and a sulfonyl group, which contribute to its diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including antibacterial, anticancer, and enzyme inhibition activities.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 475.58 g/mol. The structural components include:
- Benzo[d]thiazole moiety : Known for its biological significance.
- Piperazine ring : Associated with various pharmacological effects.
- Sulfonyl group : Enhances biological activity through enzyme interactions.
Antibacterial Activity
Research indicates that compounds similar to 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. A study reported that several derivatives showed strong AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, significantly better than the reference standard thiourea (IC50 = 21.25 µM) .
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 1.13 - 6.28 |
| Urease | Highly active |
Anticancer Potential
The anticancer properties of related thiazole compounds have been documented, showing cytotoxic effects against various cancer cell lines. These compounds are known to interfere with microtubule dynamics, which is crucial for cell division . The mechanism involves enhancing or inhibiting tubulin polymerization, leading to cell cycle arrest.
The biological activity of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is hypothesized to involve:
- Binding Interactions : The compound's structure allows it to interact effectively with various biological targets, including proteins and enzymes.
- Enzyme Modulation : The sulfonyl group may facilitate interactions that inhibit enzyme activity, contributing to its therapeutic effects.
- Cell Cycle Interference : By targeting microtubules, the compound can disrupt normal cell division processes in cancer cells.
Case Studies
Several studies have investigated the biological activities of compounds related to this structure:
- Antibacterial Screening : A study conducted on thiazole derivatives demonstrated significant antibacterial effects against multiple strains, reinforcing the potential application of this compound in treating bacterial infections .
- Enzyme Inhibition Studies : Another research focused on the synthesis and evaluation of piperazine derivatives showed that modifications to the piperazine ring could enhance enzyme inhibition potency .
- Cytotoxicity Assays : Investigations into the cytotoxic effects of similar compounds revealed promising results in inhibiting cancer cell proliferation, suggesting further exploration into their anticancer applications .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone serves as a versatile building block for the synthesis of more complex molecules. Its structural components allow for various chemical modifications, enabling the development of new derivatives with tailored properties.
Synthesis Pathway:
- The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole moiety from 4-methoxyaniline and subsequent reactions with piperazine and sulfonyl chloride to yield the target compound.
Biology
The compound is being investigated for its potential as a fluorescent probe or imaging agent due to the presence of the benzo[d]thiazole moiety, which is known for its fluorescent properties. This application has implications in biological imaging and diagnostics.
Medicine
1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone has shown promise in pharmacological studies:
- Anti-Cancer Activity: Research indicates that derivatives of benzothiazole have anticancer properties. The compound's structure suggests it may interact with cancer cell pathways, potentially inhibiting tumor growth .
- Anti-inflammatory Effects: The piperazine and sulfonyl groups are associated with anti-inflammatory activities, making this compound a candidate for developing treatments for inflammatory diseases .
Industry
In materials science, this compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structural characteristics. Its potential applications include organic electronics and photonic devices.
Case Study 1: Anticancer Properties
A study published in PubMed demonstrated that benzothiazole derivatives exhibit significant anticancer activity by targeting specific signaling pathways involved in tumor growth. The unique structure of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone suggests similar potential .
Case Study 2: Imaging Applications
Research into fluorescent probes has highlighted compounds containing benzo[d]thiazole moieties as effective imaging agents in biological systems. The synthesis of such compounds often leads to enhanced fluorescence properties that can be exploited in medical diagnostics .
Comparison with Similar Compounds
Structural Analogues from Benzothiazole-Piperazine Hybrids
Compounds in this category () share the benzothiazole-piperazine core but differ in substituents:
Key Differences :
- Methoxy groups on both the benzothiazole and phenylsulfonyl groups may improve solubility compared to non-polar substituents (e.g., trifluoromethyl in 7q ).
Sulfonyl Piperazine-Ethanone Derivatives
Compounds from , and 13 feature sulfonyl piperazine-ethanone backbones with varying substituents:
Key Differences :
Thiazole and Acetamide Derivatives
highlights thiazole-acetamide hybrids with piperazine substituents:
Key Differences :
- The target compound replaces the acetamide group with a sulfonyl ethanone, which may enhance metabolic stability compared to amide-based derivatives .
Functional and Pharmacological Implications
- Antiproliferative Effects : Sulfonyl piperazine derivatives (e.g., 7w, 7n ) show antiproliferative activity, with substituents influencing potency. The target compound’s methoxy groups may optimize bioavailability.
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for sulfonyl piperazine-ethanones (), involving nucleophilic substitution or coupling reactions .
Q & A
Q. Key Considerations :
- Purity Control : Use HPLC (>95% purity) and NMR to verify intermediate and final product integrity .
- Yield Optimization : Adjust reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio for sulfonylation) to maximize efficiency .
Advanced: How can computational methods improve the optimization of reaction conditions for this compound?
Methodological Answer:
Computational tools like Artificial Force Induced Reaction (AFIR) predict reaction pathways and transition states, reducing trial-and-error in synthesis . For example:
- Solvent Selection : DFT calculations assess solvent polarity effects on reaction kinetics (e.g., DMSO vs. THF) to favor nucleophilic substitution .
- Catalyst Screening : Molecular docking identifies catalysts (e.g., Pd/C for hydrogenation steps) that lower activation energy for piperazine coupling .
Q. Data-Driven Workflow :
Pathway Simulation : Use Gaussian or ORCA software to model reaction steps.
Experimental Validation : Compare predicted yields (e.g., 85% via AFIR) with empirical results (e.g., 78% actual yield) to refine parameters .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), and piperazine (δ ~2.5–3.5 ppm) signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzothiazole and piperazine regions .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ m/z calculated: 488.12; observed: 488.15) .
- IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups .
Q. Reactivity Table :
| Functional Group | Reactivity Type | Example Reaction |
|---|---|---|
| Benzothiazole (C-2) | Nucleophilic substitution | Piperazine coupling |
| Sulfonyl group | Electrophilic substitution | Thiol-disulfide exchange |
| Methoxy group | Directed aromatic substitution | Nitration at C-5 |
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Core Modifications :
- Benzothiazole Substitution : Replace 4-methoxy with electron-withdrawing groups (e.g., Cl) to enhance target binding (e.g., 10-fold increase in kinase inhibition) .
- Piperazine Alternatives : Test morpholine or thiomorpholine for improved pharmacokinetics (e.g., logP reduction from 3.2 to 2.5) .
Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
Case Study : A derivative with 7-Cl substitution showed 90% COX-2 inhibition at 1 μM vs. 60% for the parent compound, validated via X-ray crystallography .
Basic: What analytical methods are used to assess purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C indicates shelf stability) .
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) or acidic/basic conditions to identify degradation products .
Advanced: How can researchers troubleshoot low yields in the sulfonylation step?
Methodological Answer:
Common issues and solutions:
Incomplete Reaction :
- Cause : Insoluble byproducts (e.g., triethylamine hydrochloride) precipitate prematurely.
- Fix : Use DMF as a solvent to improve solubility and add molecular sieves to absorb HCl .
Side Reactions :
- Cause : Over-sulfonylation at the piperazine nitrogen.
- Fix : Reduce sulfonyl chloride equivalents (1.1 eq) and monitor via TLC (Rf 0.3 in EtOAc/hexane) .
Q. Yield Optimization Table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | THF | DMF | 65% → 82% |
| Reaction Time | 6 hours | 12 hours | 70% → 88% |
| Base | Pyridine | Triethylamine | 60% → 78% |
Basic: What biological assays are recommended for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ determination in MCF-7 cells) .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂A receptor binding with [³H]ketanserin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
